
2,3,4,5-Tetrafluorobenzotrifluoride
Übersicht
Beschreibung
2,3,4,5-Tetrafluorobenzotrifluoride is an organic compound with the chemical formula C7H2F7. It is a colorless liquid with a special aromatic smell. It has high stability and thermal stability, is not easy to burn, and does not react with most common chemicals .
Molecular Structure Analysis
The molecular formula of this compound is C7H2F7. Its molecular weight is 218.07 . The InChI code is 1S/C7HF7/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10/h1H .Physical And Chemical Properties Analysis
This compound is a colorless to light yellow clear liquid . It has a boiling point of 106 °C, a flash point of 21 °C, and a refractive index of 1.38 . It should be stored at a temperature between 0-10°C .Wissenschaftliche Forschungsanwendungen
Conformational and Vibrational Analysis
A study on 2,3,4,5-Tetrafluorobenzoic acid (TFBA), a derivative of 2,3,4,5-Tetrafluorobenzotrifluoride, utilized density functional theory (DFT) to analyze its conformational structures and vibrational frequencies. This research highlights the importance of such compounds in theoretical chemistry and molecular modeling. Intermolecular hydrogen bonding was also explored, emphasizing TFBA's potential in various chemical and pharmacological applications (Subhapriya et al., 2017).
Decarboxylation Processes
Another research focused on the decarboxylation of tetrafluorophthalic acid to 2,3,4,5-tetrafluorobenzoic acid, demonstrating the compound's significance in green chemistry. The study achieved high conversion and selectivity rates, showcasing the compound's efficiency in chemical transformations (Fu et al., 2016).
Electrophilic Trifluoromethylating Agents
A 1993 study synthesized trifluoromethyl heterocyclic salts, indicating the utility of this compound in creating reactive trifluoromethylating agents. These agents are crucial in various chemical syntheses, underlining the compound's versatility in organic chemistry (Umemoto & Ishihara, 1993).
Synthesis and Structure Studies
Research on bis(2,3,4,5-tetrafluorobenzoyloxy)triphenylantimony and tetraphenylantimony 2,3,4,5-tetrafluorobenzoate provided insights into the synthesis and structural properties of these compounds. This study contributes to the understanding of molecular interactions and structural configurations in fluorinated compounds (Sharutin et al., 2020).
Photocatalytic Transformations
A review paper highlighted the application of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, a compound related to this compound, in photocatalytic transformations. This underscores the compound's potential in photoredox catalysis, a key area in green chemistry (Shang et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
2,3,4,5-Tetrafluorobenzotrifluoride is a complex organic compoundIt’s important to note that the targets can vary depending on the context of use, such as the type of cells or organisms it interacts with .
Mode of Action
Like many fluorinated compounds, it may interact with its targets through the process of fluorination, which can influence the properties of the target molecules .
Pharmacokinetics
As a fluorinated compound, it may exhibit unique pharmacokinetic properties due to the presence of fluorine atoms, which can influence the compound’s stability, lipophilicity, and bioavailability .
Result of Action
It’s important to note that these effects can vary depending on the context of use, such as the type of cells or organisms it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets .
Disclaimer: Always consult a professional for advice on handling and using this compound .
Biochemische Analyse
Biochemical Properties
2,3,4,5-Tetrafluorobenzotrifluoride plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms can form hydrogen bonds with amino acids in proteins, potentially altering their structure and function. Additionally, this compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins, leading to changes in cell function. It may also affect the expression of specific genes, thereby influencing cellular responses to external stimuli. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade into other products, potentially altering its effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, although the specific outcomes may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing the conversion of substrates into products. The compound’s presence can alter metabolic flux, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding the transport and distribution of this compound is crucial for elucidating its overall effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can influence its interactions with biomolecules and its overall impact on cellular function .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrafluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF7/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVOHERGWLDGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984009 | |
| Record name | 1,2,3,4-Tetrafluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654-53-5 | |
| Record name | 1,2,3,4-Tetrafluoro-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrafluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


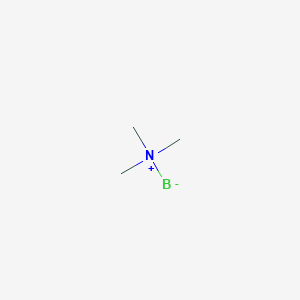
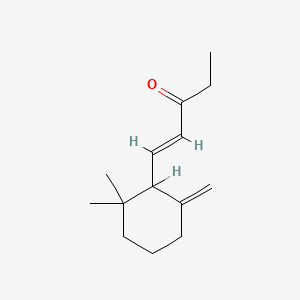
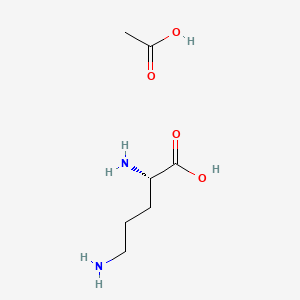


![4-[2-(4-Aminophenyl)ethynyl]aniline](/img/structure/B1630930.png)

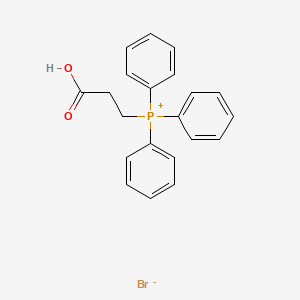
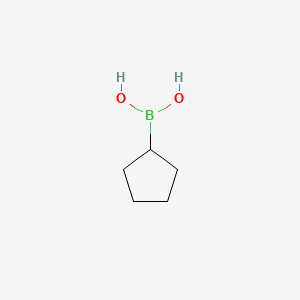
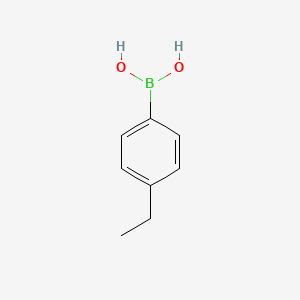
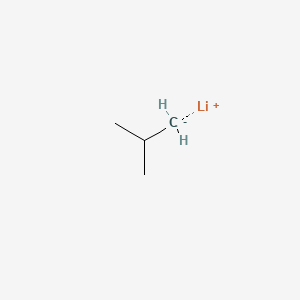
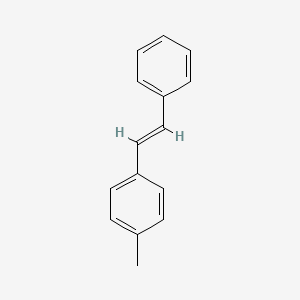
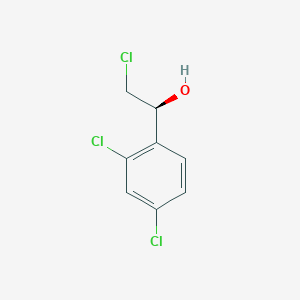
![Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one](/img/structure/B1630947.png)
